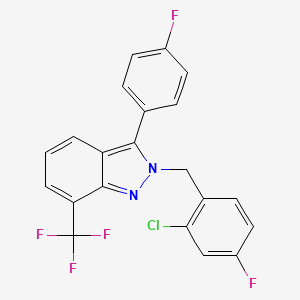![molecular formula C30H41N5O7S B1675595 (2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid CAS No. 105496-35-3](/img/structure/B1675595.png)
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY-190388 is a penicillamine-containing enkephalin analog. It functions as a mu receptor agonist and is known for its analgesic properties . This compound is primarily used in scientific research to study pain management and opioid receptor interactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LY-190388 beinhaltet die Einarbeitung von Penicillamin in ein Enkephalin-Analogon. Der detaillierte Syntheseweg umfasst die folgenden Schritte:
Bildung des Enkephalin-Rückgrats: Dies beinhaltet die sequentielle Addition von Aminosäuren, um die Peptidkette zu bilden.
Einarbeitung von Penicillamin: Penicillamin wird durch eine Kupplungsreaktion in die Peptidkette eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von LY-190388 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Bulk-Synthese: Großtechnische Peptidsynthese mit automatischen Peptidsynthesizern.
Reinigung: Industrielle Reinigungsverfahren, einschließlich präparativer HPLC.
Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
LY-190388 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe in Penicillamin kann zu Disulfiden oxidiert werden.
Reduktion: Disulfide können mit Hilfe von Reduktionsmitteln wie Dithiothreitol wieder zu Thiolen reduziert werden.
Substitution: Das Peptid-Rückgrat kann Substitutionsreaktionen eingehen, insbesondere an den Aminosäureresten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere milde Oxidationsmittel.
Reduktion: Dithiothreitol oder andere Thiol-basierte Reduktionsmittel.
Substitution: Verschiedene Aminosäurederivate und Kupplungsreagenzien wie Carbodiimide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte oder reduzierte Formen von LY-190388 und substituierte Analoga mit modifizierten Aminosäureresten .
Wissenschaftliche Forschungsanwendungen
LY-190388 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Schmerztherapie: Es wird verwendet, um die Mechanismen des Schmerzes und die Wirksamkeit von μ-Rezeptor-Agonisten bei der Schmerztherapie zu untersuchen.
Opioidrezeptorforschung: LY-190388 hilft beim Verständnis der Interaktionen zwischen Enkephalin und Opioidrezeptoren, insbesondere dem μ-Rezeptor.
Arzneimittelentwicklung: Es dient als Modellverbindung zur Entwicklung neuer Analgetika mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Wirkmechanismus
LY-190388 übt seine Wirkung aus, indem es an den μ-Opioidrezeptor bindet. Diese Bindung aktiviert den Rezeptor und führt zu einer Kaskade von intrazellulären Ereignissen, die zu Analgesie führen. Zu den beteiligten molekularen Zielen gehören der μ-Opioidrezeptor und zugehörige G-Proteine, die die Signaltransduktionswege vermitteln .
Wirkmechanismus
LY-190388 exerts its effects by binding to the mu opioid receptor. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesia. The molecular targets involved include the mu opioid receptor and associated G-proteins, which mediate the signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
DAMGO: Ein weiterer μ-Rezeptor-Agonist mit ähnlichen analgetischen Eigenschaften.
DPDPE: Ein δ-Rezeptor-selektives Enkephalin-Analogon.
Met-Enkephalin: Ein endogenes Enkephalin mit Affinität für sowohl μ- als auch δ-Rezeptoren.
Einzigartigkeit von LY-190388
LY-190388 ist einzigartig durch die Einarbeitung von Penicillamin, das seine Stabilität und Bindungsaffinität für den μ-Rezeptor erhöht. Dies macht es zu einem wertvollen Werkzeug in der Schmerztherapieforschung und Opioidrezeptorstudien .
Eigenschaften
| 105496-35-3 | |
Molekularformel |
C30H41N5O7S |
Molekulargewicht |
615.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H41N5O7S/c1-17(2)24(29(41)42)34-26(38)22(15-18-8-6-5-7-9-18)35(23(37)16-33-27(39)25(32)30(3,4)43)28(40)21(31)14-19-10-12-20(36)13-11-19/h5-13,17,21-22,24-25,36,43H,14-16,31-32H2,1-4H3,(H,33,39)(H,34,38)(H,41,42)/t21-,22-,24+,25-/m0/s1 |
InChI-Schlüssel |
BVEVBYDQRCDKCN-HFOXQMJASA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N(C(=O)CNC(=O)[C@@H](C(C)(C)S)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N |
Aussehen |
Solid powder |
| 105496-35-3 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
YXGFV |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
H-Tyr-Pen-Gly-Phe-Val-OH LY 190388 LY-190388 Tyr-penicillamine-Gly-Phe-Val tyrosyl-penicillaminyl-glycyl-phenylalaninyl-valine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



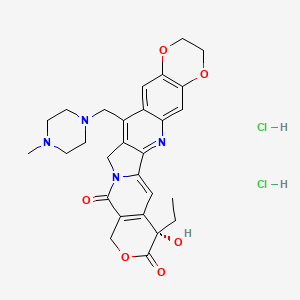
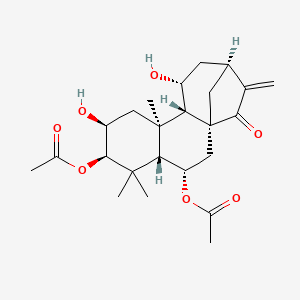

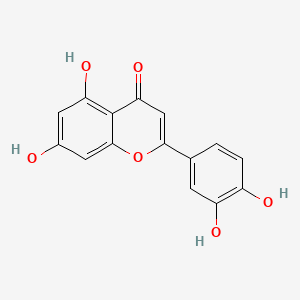

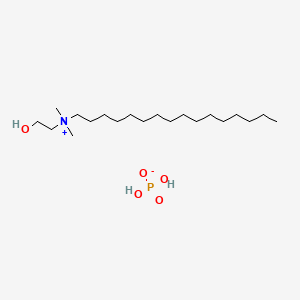
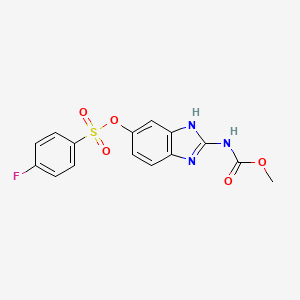
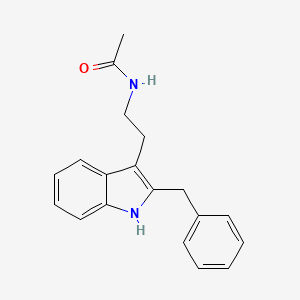
![1-(4-Bromophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B1675529.png)


